molecular formula C8H7F2NO B14790981 N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine

N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine

Cat. No.: B14790981
M. Wt: 171.14 g/mol
InChI Key: OHLLRZWRSGPPIJ-UHFFFAOYSA-N
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Description

2’,4’-Difluoroacetophenone oxime is an organic compound with the molecular formula C8H7F2NO. It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and the carbonyl group is converted to an oxime. This compound is primarily used in research and development settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoroacetophenone oxime typically involves the reaction of 2,4-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for 2’,4’-Difluoroacetophenone oxime are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process is scalable and can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification methods .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoroacetophenone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Difluoroacetophenone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoroacetophenone oxime involves its conversion to other functional groups through chemical reactions. For instance, in the Beckmann rearrangement, the oxime is converted to an amide under acidic conditions. This involves the protonation of the oxime oxygen, followed by a rearrangement that forms a carbocation intermediate, which is then attacked by a nucleophile to form the final product .

Comparison with Similar Compounds

Uniqueness: 2’,4’-Difluoroacetophenone oxime is unique due to the presence of both fluorine atoms and the oxime group, which impart distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLLRZWRSGPPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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